molecular formula C26H24N2O2 B7714742 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide

Cat. No. B7714742
M. Wt: 396.5 g/mol
InChI Key: YSFYPLYITNODPX-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide, also known as HMN-214, is a novel small molecule that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride to form N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide, which is then reacted with o-toluidine to form N-(o-tolyl)-N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide. This intermediate is then reduced with sodium borohydride to form the final product.

Starting Materials
2-hydroxy-7-methylquinoline, benzoyl chloride, o-toluidine, sodium borohydride

Reaction
Step 1: React 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of a base such as triethylamine to form N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide., Step 2: React N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide with o-toluidine in the presence of a base such as triethylamine to form N-(o-tolyl)-N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide., Step 3: Reduce N-(o-tolyl)-N-(2-benzoyloxy-7-methylquinolin-3-yl)benzamide with sodium borohydride in the presence of a solvent such as ethanol to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide.

Mechanism Of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for cell division and are a target for many chemotherapy drugs. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or excess cellular components.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide. One area of interest is the development of combination therapies that include N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide along with other chemotherapy drugs or targeted therapies. Another potential direction is the investigation of the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in combination with immunotherapy, which is an emerging area of cancer treatment. Finally, further preclinical studies are needed to determine the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in humans, and clinical trials will be necessary to evaluate its potential as a cancer treatment.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(24-10-5-4-8-19(24)3)16-22-15-20-12-11-18(2)14-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFYPLYITNODPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-3-methyl-N-(2-methylphenyl)benzamide

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